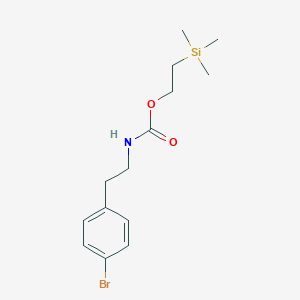
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is a compound that features a trimethylsilyl group, a bromophenethyl group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate typically involves the reaction of 4-bromophenethylamine with 2-(Trimethylsilyl)ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used with boronic acids as reagents.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the carbamate group.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed
Major Products
Substitution: Products depend on the nucleophile used; for example, aryl or alkyl groups can replace the bromine atom.
Hydrolysis: The primary products are 4-bromophenethylamine and carbon dioxide.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
科学研究应用
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Biological Studies: Can be used to study the effects of carbamate compounds on biological systems.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, while the carbamate moiety can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenethyl group can enhance the compound’s binding affinity to certain targets .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)ethoxycarbonyl (TEOC): Used as a protecting group for amines and hydroxyl groups.
2-(Phenyl-2-trimethylsilyl)ethoxycarbonyl (PSOC): Similar to TEOC but with a phenyl group, offering different reactivity.
2-(Triphenylsilyl)ethoxycarbonyl (TPSEOC): Another variant with triphenylsilyl group, providing unique properties.
Uniqueness
2-(Trimethylsilyl)ethyl 4-bromophenethylcarbamate is unique due to the combination of its trimethylsilyl, bromophenethyl, and carbamate groups.
属性
IUPAC Name |
2-trimethylsilylethyl N-[2-(4-bromophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2Si/c1-19(2,3)11-10-18-14(17)16-9-8-12-4-6-13(15)7-5-12/h4-7H,8-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHXHVFOSOIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine](/img/structure/B8128606.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)
![cyclo[N(Me)Ala-bAla-D-OLeu-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8128621.png)
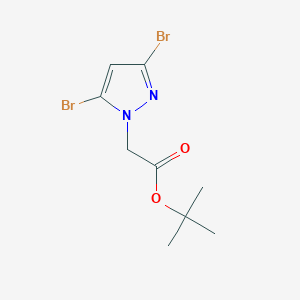
![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)
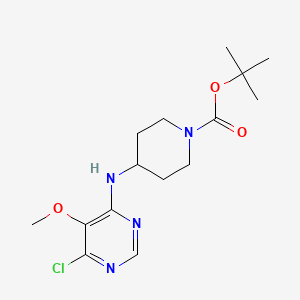
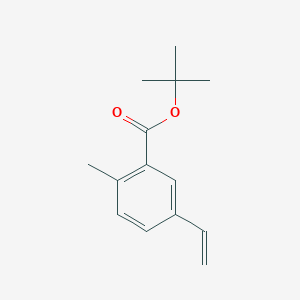
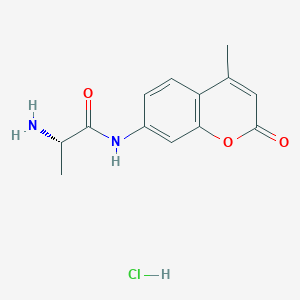
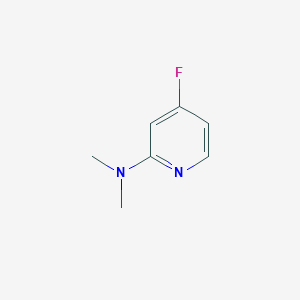
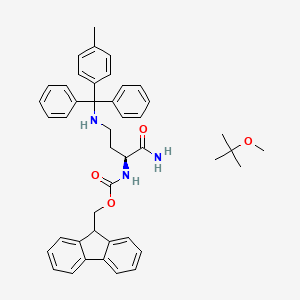

![2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8128683.png)
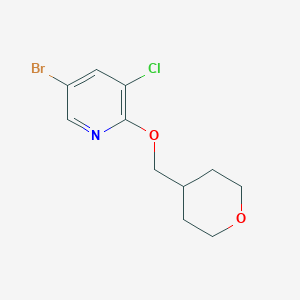
![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
